1-(3-甲基苯甲酰)哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

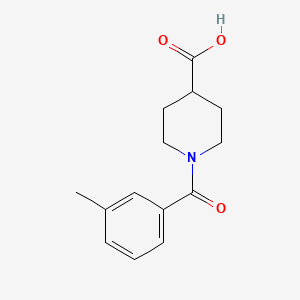

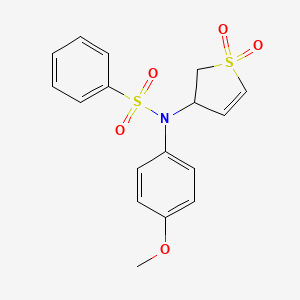

“1-(3-methylbenzoyl)piperidine-4-carboxylic Acid” is a chemical compound with the molecular formula C14H19NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “1-(3-methylbenzoyl)piperidine-4-carboxylic Acid” consists of a piperidine ring substituted with a 3-methylbenzoyl group and a carboxylic acid group .科学研究应用

抗癌应用

1-(3-甲基苯甲酰)哌啶-4-羧酸及其衍生物已被评估为潜在的抗癌剂。Rehman 等人(2018 年)的一项研究涉及合成哌啶-4-羧酸乙酯附着的 1,3,4-恶二唑杂化物。这些化合物表现出很强的抗癌潜力,表明这种化学结构与癌症治疗研究相关 (Rehman 等人,2018 年)。

催化和合成应用

该化合物已参与了针对各种化学结构的催化和合成的研究。Magano 等人(2014 年)讨论了它在钯催化的 CH 官能化中用于合成吲哚酮,表明它在促进复杂化学反应中的作用 (Magano 等人,2014 年)。

Aurora 激酶抑制

该化合物的变体已被研究为 Aurora 激酶抑制剂,这可能对癌症治疗有用。这证明了该化合物在靶向治疗策略中的潜力 (罗伯特·亨利,詹姆斯,2006 年)。

结构化学与氢键

史密斯和维尔穆特(2010 年)的研究探索了异烟酰胺与各种苯甲酸的质子转移化合物中的氢键,展示了此类化合物的结构化学应用 (史密斯和维尔穆特,2010 年)。

硬脂酰辅酶 A 去饱和酶-1 抑制

Uto 等人(2010 年)的研究重点是苯甲酰哌啶类似物作为硬脂酰辅酶 A 去饱和酶-1 的抑制剂。这些化合物显示出降低血浆甘油三酯水平的潜力,表明对代谢疾病治疗的意义 (Uto 等人,2010 年)。

未来方向

作用机制

Target of Action

The primary target of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid is the Enoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .

Mode of Action

1-(3-methylbenzoyl)piperidine-4-carboxylic Acid interacts with its target, the Enoyl-[acyl-carrier-protein] reductase [NADH], by inhibiting its function . This results in the disruption of the fatty acid elongation cycle, which is essential for the survival and virulence of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of Enoyl-[acyl-carrier-protein] reductase [NADH] by 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid affects the FAS-II pathway . This pathway is responsible for the elongation of fatty acids, which are crucial components of the cell wall of Mycobacterium tuberculosis . The disruption of this pathway leads to the downstream effect of inhibiting the growth and survival of the bacteria .

Pharmacokinetics

The bioavailability of the compound is likely influenced by factors such as absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of the action of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid include the disruption of the fatty acid elongation cycle . This leads to the inhibition of the growth and survival of Mycobacterium tuberculosis .

Action Environment

The action, efficacy, and stability of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the bacterial strain .

生化分析

Biochemical Properties

1-(3-methylbenzoyl)piperidine-4-carboxylic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a partial agonist at GABA A receptors, which are crucial for inhibitory neurotransmission in the central nervous system . The interaction with GABA A receptors involves binding to the receptor site, leading to partial activation and modulation of ion channel activity. This interaction highlights the compound’s potential in modulating neurotransmission and its relevance in neuropharmacology.

Cellular Effects

The effects of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with GABA A receptors can alter intracellular calcium levels, affecting downstream signaling pathways and gene expression . Additionally, it may impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of action of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid involves several key interactions at the molecular level. The compound binds to specific receptor sites on GABA A receptors, leading to partial activation of the receptor and modulation of ion channel activity . This binding interaction results in changes in ion flux across the cell membrane, which can influence various cellular processes, including neurotransmission and signal transduction. Additionally, the compound may inhibit or activate other enzymes, further modulating cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of neurotransmission and metabolic activity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and potential toxicity to specific organs. Threshold effects have been noted, where the compound’s activity significantly changes at certain dosage levels, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

1-(3-methylbenzoyl)piperidine-4-carboxylic Acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . The compound may influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels within the cell. Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The compound’s distribution within tissues can also affect its overall efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 1-(3-methylbenzoyl)piperidine-4-carboxylic Acid is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

1-(3-methylbenzoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-10-3-2-4-12(9-10)13(16)15-7-5-11(6-8-15)14(17)18/h2-4,9,11H,5-8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSUCIWHJIYYFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(morpholin-4-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2605625.png)

![3-(tert-butyl)-9-methyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2605627.png)

![N-isobutyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2605629.png)

![5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2605634.png)

![N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2605642.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2605643.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2605644.png)

![4-[(1-Methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride](/img/structure/B2605646.png)